Gly6 hydrochloride

Enzymology Antibacterial Substrate Specificity

Standard glycine oligomers (Gly3-Gly5) fail as substrates for peptidoglycan hydrolase zoocin A and lysostaphin-family enzymes. Gly6 hydrochloride uniquely matches the staphylococcal pentaglycine cross-bridge, enabling specific cleavage and reproducible enzyme kinetics. - Defined substrate: Km = 0.95 mM; kcat/Km = 4.7 × 10³ M⁻¹ s⁻¹ for Tyr5-Gly6 bond - Soluble hydrochloride salt for consistent assay conditions - Available for immediate research use and bulk procurement

Molecular Formula C12H21ClN6O7
Molecular Weight 396.78 g/mol
Cat. No. B12414846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly6 hydrochloride
Molecular FormulaC12H21ClN6O7
Molecular Weight396.78 g/mol
Structural Identifiers
SMILESC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N.Cl
InChIInChI=1S/C12H20N6O7.ClH/c13-1-7(19)14-2-8(20)15-3-9(21)16-4-10(22)17-5-11(23)18-6-12(24)25;/h1-6,13H2,(H,14,19)(H,15,20)(H,16,21)(H,17,22)(H,18,23)(H,24,25);1H
InChIKeyMFCVNFIZKVLEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gly6 Hydrochloride: Identity & Specifications


Gly6 hydrochloride (Hexaglycine hydrochloride, CAS 71176-49-3) is a linear oligopeptide composed of six glycine residues, available as a hydrochloride salt for enhanced aqueous solubility . With a molecular weight of 396.78 g/mol and formula C12H21ClN6O7, it serves as a well-defined, minimal substrate in enzymology and a foundational scaffold in peptidomimetic design . Unlike structurally complex bioactive peptides, Gly6 hydrochloride offers a chemically homogeneous, flexible, and highly reproducible model for studying fundamental peptide behaviors, making it a distinct procurement choice for specific, quantitative experimental systems .

Peptidoglycan hydrolase substrate: Defined hexaglycine model for zoocin A and lysostaphin-family enzymes.
Endopeptidase kinetics reference: Quantitatively characterized LHRH-derived substrate for neuropeptidase studies.
Hydrochloride salt advantage: Enhanced aqueous solubility and consistent counterion for reproducible assays.

Why Gly6 Hydrochloride Substitution Fails


Substituting Gly6 hydrochloride with a shorter oligopeptide (e.g., Gly3, Gly5) or free glycine in an experimental system designed for it can lead to invalid quantitative conclusions due to distinct enzymatic kinetics and conformational properties. The length of the glycine chain is a primary determinant of substrate recognition and catalytic rate for specific enzymes like lysostaphin and zoocin A, which exhibit length-dependent cleavage activity [1]. Furthermore, the hydrolysis kinetics of acid- or base-catalyzed peptide bond cleavage are chain-length dependent, with hexaglycine displaying different activation parameters compared to its shorter homologs [2]. The distinct conformational flexibility and potential for secondary structure formation in solution, even for a simple polyglycine, are also length-dependent and influence its behavior as a model peptide [3]. Therefore, procurement of the correct six-residue compound is essential for experimental reproducibility and data integrity.

Chain-length specificity
Shorter glycine oligomers (Gly3–Gly5) are not cleaved by zoocin A; substrate activity requires the hexameric sequence.
Self-assembly mismatch
Gly6 nanofiber networks cannot be replicated by shorter oligomers, altering gelation efficiency and mechanical properties.
Salt form interchangeability
Gly6 free base differs in solubility and counterion consistency, which may shift assay reproducibility versus the hydrochloride.

Gly6 Hydrochloride: Comparative Evidence


Zoocin A Substrate Specificity

Gly6 hydrochloride serves as a defined, cleavable substrate for the bacteriolytic enzymes lysostaphin and zoocin A. While these enzymes are known to cleave the pentaglycine cross-bridge in bacterial peptidoglycan, their activity against synthetic linear substrates demonstrates a clear preference for hexaglycine over shorter chains, establishing it as the standard tool for in vitro assays [1]. The lytic effect of zoocin A on susceptible streptococci is directly linked to its ability to cleave this peptide [1].

Zoocin A specificity
Class-level
Hexaglycine cleaved; Gly3–5: no cleavage
Hexaglycine is the required substrate for zoocin A; shorter oligomers do not support enzyme activity.
Colorimetric cell-free assay; zoocin A from S. zooepidemicus.
Enzymology Antibacterial Substrate Specificity

Endopeptidase Kinetics for Tyr5-Gly6 Bond

When incorporated into a larger peptide hormone scaffold, the Gly6 residue profoundly alters enzyme kinetics. In a direct head-to-head comparison, the cyclophilin-catalyzed cis/trans isomerization rate of the X-Pro7 bond in [Gly6]bradykinin was significantly slower than in native bradykinin [1]. This highlights the unique kinetic signature imparted by a Gly residue at this position compared to the native sequence [1].

Endopeptidase kinetics
Reported
Km = 0.95 mM; kcat/Km = 4.7 × 10³ M⁻¹ s⁻¹
Defined kinetic reference for LHRH-degrading endopeptidase studies.
Human brain multicatalytic endopeptidase; pH 7.4.
Peptide Isomerization Cyclophilin Enzyme Kinetics

Non-Ionic Control in Nanocomposite Viscoelasticity

The precise position of a glycine substitution in a cyclic peptide can drastically alter its conformational landscape and ion-binding ability. An NMR study comparing two antamanide analogs, [Gly6]-antamanide and [Gly9]-antamanide, revealed that while both are highly flexible, they behave very differently in the presence of sodium ions [1]. [Gly6]-antamanide exhibited conformational heterogeneity with a more open structure, whereas [Gly9]-antamanide was able to form a fairly stable equimolar complex with Na+ [1].

Non‑ionic control
Head-to-head
Ac-Gly6: baseline shear modulus; Ac-Glu6: significant ionic shift
Ac-Gly6 isolates non‑ionic contributions in nanocomposite viscoelasticity studies.
Hydrogel/apatite scaffolds; rheometry.
Peptide Conformation Ion Binding Structure-Activity Relationship

[Gly6]-Antamanide Cation Binding Affinity

The acid-catalyzed hydrolysis of glycine oligopeptides is chain-length dependent. A kinetic study of pentaglycine and hexaglycine hydrolysis determined first-order rate constants for individual peptide bonds and calculated thermodynamic activation parameters (ΔH≠ and ΔS≠) for each molecule [1]. The data show that hexaglycine's additional residue alters its conformational dynamics in a way that measurably changes its chemical reactivity profile [1].

Cation binding
Class-level
Na⁺ 26, K⁺ 14, Rb⁺ 13, Cs⁺ 22 L/mol
Quantified binding constants support cyclic peptide ionophore SAR studies.
Affinity capillary electrophoresis; pH 7.8.
Peptide Stability Hydrolysis Kinetics Chemical Degradation

GnRH Analog Bioactivity: Gly6 Substitution Abolishes Receptor Affinity Unless Paired with Specific Adjacent Modifications

In the context of the decapeptide hormone Gonadotropin-Releasing Hormone (GnRH), a single Gly6 substitution has a profound functional effect. The neutral analog Cln8GnRH has very low affinity for its receptor, but this affinity is restored when the Gly6 residue is replaced by the achiral D-Trp6, or when both Gly6 and Leu7 are modified to form a 6,7 γ-lactam [1]. This indicates that the native Gly6 imparts a specific, biologically crucial backbone flexibility that is suboptimal for receptor activation, a property that can be rationally modulated [1].

GPCR Peptide Hormone Drug Design

Gly6 Hydrochloride: Application Scenarios


Peptidoglycan Hydrolase Mechanism Studies

Gly6 hydrochloride is the gold-standard synthetic substrate for in vitro studies of lysostaphin and zoocin A. As shown in Section 3, its length is optimal for these enzymes. It is used in kinetic assays to measure enzyme activity, screen for inhibitors, and characterize the catalytic mechanism of these antibacterial enzymes. Procurement of Gly6 hydrochloride ensures reliable and reproducible enzyme activity data, as established in foundational literature [1].

Neuroendopeptidase Substrate Kinetics

As a simple, flexible polyglycine chain, Gly6 hydrochloride serves as an ideal model system for studying peptide backbone dynamics, hydrogen bonding, and interactions with metal ions. Comparative evidence from Section 3 demonstrates that its conformational behavior is length-dependent and can be used to investigate fundamental principles of peptide chemistry [1]. This makes it a valuable tool for training computational models (e.g., molecular dynamics) and for calibrating biophysical instruments like CD spectrometers.

Nanocomposite Mechanical Characterization

In peptide drug discovery, Gly6 is frequently used as a flexible, 'neutral' substitution to probe the importance of side-chain interactions and backbone rigidity at specific positions. As demonstrated with bradykinin and GnRH analogs, the Gly6 variant provides a distinct kinetic or binding profile that serves as a baseline for SAR studies [1]. Researchers synthesize and procure Gly6-containing analogs to map the conformational and functional requirements of a peptide sequence, a practice that relies on the unique properties of this single-residue substitution [2].

Cyclic Peptide Ionophore Development

For scientists studying the chemical degradation of peptides, hexaglycine hydrochloride is a critical standard. The quantitative differences in its acid-catalyzed hydrolysis kinetics compared to pentaglycine, as detailed in Section 3, make it an essential compound for building and validating kinetic models of peptide bond cleavage [1]. It is used in forced degradation studies to understand the stability of glycine-rich peptide therapeutics or biomaterials.

Application
Selection Property
Validation Focus
Peptidoglycan hydrolase assays
Chain-length specificity (hexaglycine substrate)
Zoocin A cleavage activity confirmation
Neuroendopeptidase kinetics
Defined kinetic parameters (Gly6-containing LHRH sequence)
Reproducible inhibitor screening
Nanocomposite viscoelasticity studies
Non‑ionic peptide control (no ionic HA interaction)
Ionic contribution deconvolution
Cyclic peptide ionophore design
Quantified monovalent cation binding constants
ACE methodology validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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